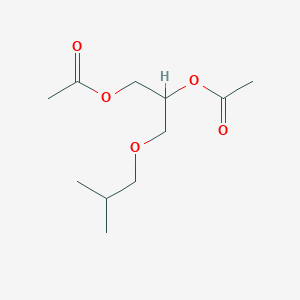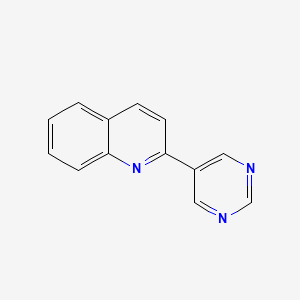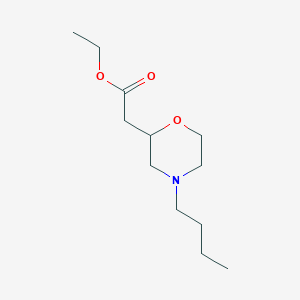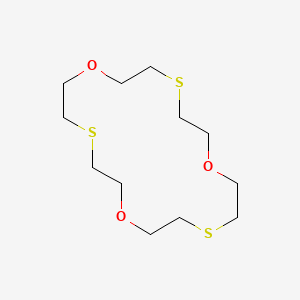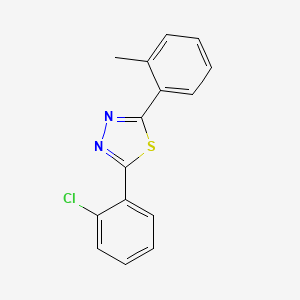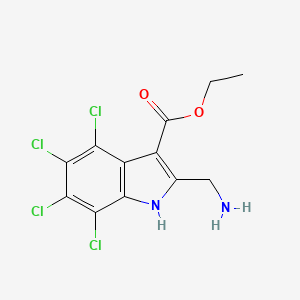
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This particular compound is characterized by the presence of an indole core with various substituents, including an ethyl ester group and multiple chlorine atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Cyclization: The functionalized anilines undergo cyclization reactions to form the indole core.
Esterification: The final step involves esterification to introduce the ethyl ester group. This is typically done using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like formaldehyde, tetrabutylammonium iodide, and various amines are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-: Lacks the ethyl ester group but shares similar properties.
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
Uniqueness
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its multiple chlorine atoms and ethyl ester group make it particularly versatile in various chemical reactions and applications .
Propiedades
Número CAS |
65047-98-5 |
|---|---|
Fórmula molecular |
C12H10Cl4N2O2 |
Peso molecular |
356.0 g/mol |
Nombre IUPAC |
ethyl 2-(aminomethyl)-4,5,6,7-tetrachloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10Cl4N2O2/c1-2-20-12(19)5-4(3-17)18-11-6(5)7(13)8(14)9(15)10(11)16/h18H,2-3,17H2,1H3 |
Clave InChI |
IESJCKFYIBXVQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


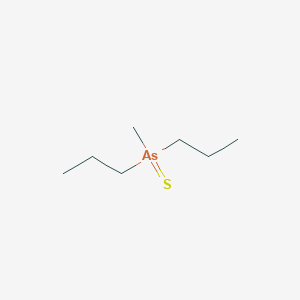

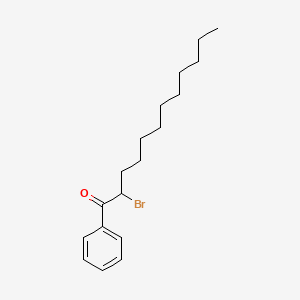

![N,N-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14491073.png)
